molecular formula C16H15F3N2O2S B3004320 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-20-6

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B3004320
CAS RN: 866143-20-6
M. Wt: 356.36
InChI Key: PSTAAUPTIDROTQ-UHFFFAOYSA-N
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Description

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (3-AMBTP) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 3-AMBTP is a type of pyrimidinone, a heterocyclic compound with a five-membered ring of nitrogen and oxygen atoms. It is used as a synthetic intermediate in the production of other compounds and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Cyclization

  • Iodocyclization and Reduction : Iodocyclization of similar pyrimidinones results in the formation of thiazolo[3,2-a]pyrimidin-4-ium triiodides. For instance, 3-(Iodomethyl)-3-methyl- 7-oxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-4-ium triiodide was reduced to its iodide form (Frolova, Kim, & Slepukhin, 2016).
  • Halocyclization : Alkylation of 6-amino-2-thiouracil with allyl halides in the presence of bases gives 2-[allyl(methallyl, propargyl)sulfanyl]-6-aminopyrimidin-4(3H)-ones, which react with iodine and bromine to form fused [1,3]thiazolo[3,2-a]pyrimidinium systems (Kim, Osheko, & Frolova, 2017).

Synthesis of Pyrimidinone Derivatives

  • Regioselective Synthesis : A study reports a regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, where the 6-substituents are methyl or aryl groups and the 3-substituents are alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups (Dos Santos et al., 2015).

properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h3-6,8-9H,1,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTAAUPTIDROTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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